molecular formula C17H12O5 B5693523 3-(2H-1,3-BENZODIOXOL-5-YL)-8-METHOXY-2H-CHROMEN-2-ONE

3-(2H-1,3-BENZODIOXOL-5-YL)-8-METHOXY-2H-CHROMEN-2-ONE

Cat. No.: B5693523
M. Wt: 296.27 g/mol
InChI Key: PZDUELMKZFMVKX-UHFFFAOYSA-N
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Description

3-(2H-1,3-Benzodioxol-5-yl)-8-methoxy-2H-chromen-2-one: is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a benzodioxole moiety and a methoxy group attached to the chromen-2-one core. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2H-1,3-benzodioxol-5-yl)-8-methoxy-2H-chromen-2-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the use of a benzodioxole derivative and a methoxy-substituted chromen-2-one precursor. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is heated under reflux to facilitate the condensation process, followed by purification through recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems for precise control of reaction parameters. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-quality material suitable for further applications .

Chemical Reactions Analysis

Types of Reactions: 3-(2H-1,3-Benzodioxol-5-yl)-8-methoxy-2H-chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .

Scientific Research Applications

Chemistry: In organic synthesis, 3-(2H-1,3-benzodioxol-5-yl)-8-methoxy-2H-chromen-2-one serves as a valuable intermediate for the preparation of more complex molecules. Its unique structure allows for the exploration of various synthetic pathways and the development of novel compounds .

Biology and Medicine: This compound has shown potential in biological studies, particularly as an inhibitor of certain enzymes and as a cytotoxic agent against cancer cell lines. Its ability to interact with biological targets makes it a candidate for drug development and therapeutic applications .

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as UV-absorbing agents or fluorescent dyes. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 3-(2H-1,3-benzodioxol-5-yl)-8-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In the context of cancer therapy, it may induce apoptosis in cancer cells by disrupting cellular pathways and signaling mechanisms .

Comparison with Similar Compounds

  • 3-(2H-1,3-Benzodioxol-5-yl)-2H-chromen-2-one
  • 8-Methoxy-2H-chromen-2-one
  • 1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol

Comparison: Compared to similar compounds, 3-(2H-1,3-benzodioxol-5-yl)-8-methoxy-2H-chromen-2-one exhibits unique properties due to the presence of both benzodioxole and methoxy groups. These functional groups contribute to its distinct reactivity and biological activity. For instance, the methoxy group enhances its solubility and potential interactions with biological targets, while the benzodioxole moiety provides additional sites for chemical modifications .

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-8-methoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O5/c1-19-14-4-2-3-11-7-12(17(18)22-16(11)14)10-5-6-13-15(8-10)21-9-20-13/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZDUELMKZFMVKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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